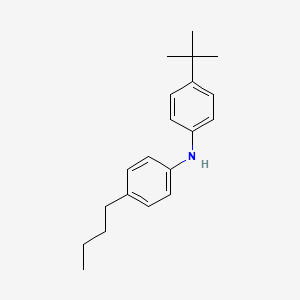
4-tert-Butyl-N-(4-butylphenyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butyl-N-(4-(tert-butyl)phenyl)aniline: is an organic compound that belongs to the class of anilines. It is characterized by the presence of a butyl group and a tert-butyl group attached to the phenyl rings. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-N-(4-(tert-butyl)phenyl)aniline can be achieved through multiple synthetic routes. One common method involves the N-substitution reaction of aniline derivatives. The reaction typically requires the use of a base and a suitable solvent, such as toluene, under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of 4-Butyl-N-(4-(tert-butyl)phenyl)aniline may involve large-scale N-substitution reactions using automated reactors. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Butyl-N-(4-(tert-butyl)phenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted anilines and phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Butyl-N-(4-(tert-butyl)phenyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Butyl-N-(4-(tert-butyl)phenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, influencing redox reactions and other biochemical processes. Its effects are mediated through binding to proteins, enzymes, and other cellular components, modulating their activity and function .
Vergleich Mit ähnlichen Verbindungen
4-tert-Butylaniline: Shares structural similarities but lacks the butyl group.
4-Bromo-N,N-bis(4-(tert-butyl)phenyl)aniline: Contains a bromine atom instead of a butyl group.
4-tert-Butylphenol: Similar tert-butyl group but different functional group (phenol instead of aniline).
Uniqueness: 4-Butyl-N-(4-(tert-butyl)phenyl)aniline is unique due to the presence of both butyl and tert-butyl groups, which confer distinct chemical properties and reactivity. This combination of substituents makes it a valuable compound for specific synthetic and research applications .
Eigenschaften
CAS-Nummer |
398483-80-2 |
|---|---|
Molekularformel |
C20H27N |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
4-butyl-N-(4-tert-butylphenyl)aniline |
InChI |
InChI=1S/C20H27N/c1-5-6-7-16-8-12-18(13-9-16)21-19-14-10-17(11-15-19)20(2,3)4/h8-15,21H,5-7H2,1-4H3 |
InChI-Schlüssel |
QRNGTRWUUBHFEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


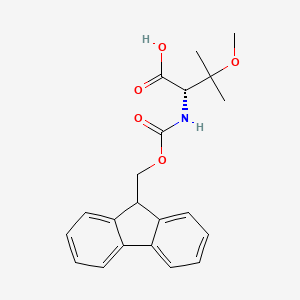
![12-hydroxy-1,10-bis(9-phenylcarbazol-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12934728.png)
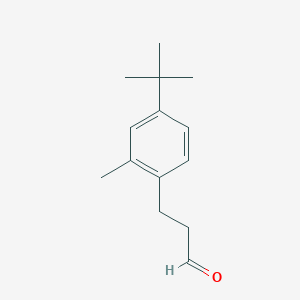
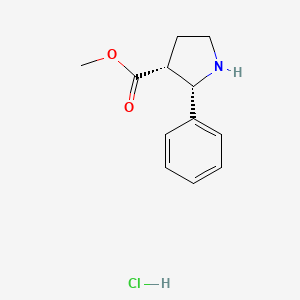
![3-Butyl-1-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B12934753.png)
![2-[(E)-2-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]ethenyl]-1-benzofuran-6-ol](/img/structure/B12934754.png)
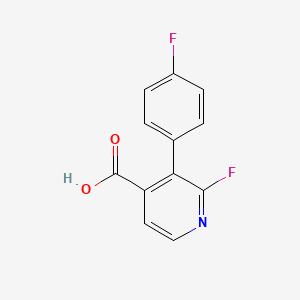

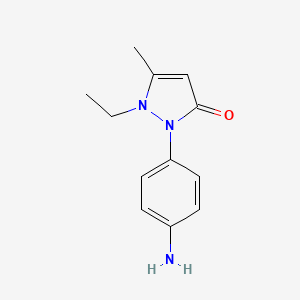
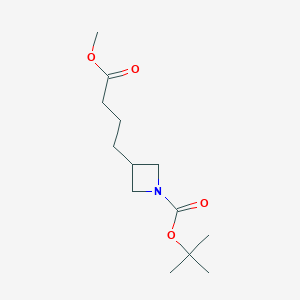
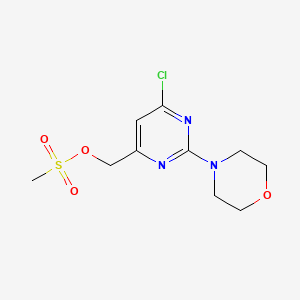
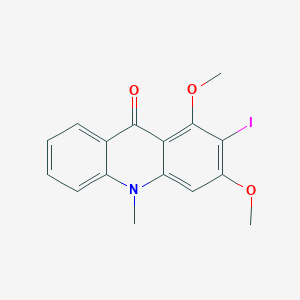
![Benzamide, N-[2-(1-piperidinyl)-3-(2-thienyl)-6-quinoxalinyl]-](/img/structure/B12934782.png)
![4-Fluorobicyclo[2.1.1]hexan-1-amine](/img/structure/B12934789.png)
